molecular formula C15H13ClO3 B582118 [4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone CAS No. 1215295-57-0

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone

Cat. No.: B582118
CAS No.: 1215295-57-0
M. Wt: 276.716
InChI Key: KGNVZLHAZLQDNG-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)phenylmethanone: is a chemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol. This compound is used in the preparation of ethylene derivatives as estrogen receptor regulators.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of various ethylene derivatives, which are important in the development of estrogen receptor regulators.

Biology and Medicine: It is utilized in the preparation of compounds that can modulate estrogen receptors, making it valuable in research related to hormone-related diseases and conditions.

Industry: The compound’s derivatives are used in the production of materials with specific estrogenic activities, which can be applied in pharmaceuticals and other chemical industries.

Mechanism of Action

The mechanism of action for “4-(2-Chloroethoxy)phenylmethanone” is not specified in the available resources. It is used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Safety and Hazards

The safety and hazards associated with “4-(2-Chloroethoxy)phenylmethanone” are not detailed in the available resources. It is noted for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “4-(2-Chloroethoxy)phenylmethanone” are not specified in the available resources. Given its use in proteomics research and as a precursor for estrogen receptor regulators , it may have potential applications in biomedical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: React 4-hydroxybenzaldehyde with 2-chloroethanol to form [4-(2-Chloroethoxy)phenyl]methanol.

    Step 2: Heat the product from Step 1 with anhydrous aluminum chloride as a catalyst to induce a carboxylation reaction, resulting in the final product, 4-(2-Chloroethoxy)phenylmethanone.

Industrial Production Methods: The industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

    [4-(2-Chloroethoxy)phenyl]methanol: A precursor in the synthesis of 4-(2-Chloroethoxy)phenylmethanone.

    4-hydroxybenzaldehyde: Another precursor used in the initial step of the synthesis.

Uniqueness:

    4-(2-Chloroethoxy)phenylmethanone: is unique due to its specific structure that allows it to act as an estrogen receptor regulator, making it valuable in both research and industrial applications.

Properties

IUPAC Name

[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVZLHAZLQDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (4-(2-chloroethoxy)phenyl)(4-methoxyphenyl)methanone (20 g, 1.0 eq) in 150 mL CH2Cl2 was added BBr3 (52 g, 3.0 eq) dropwise at 0° C. The reaction was stirred for 4 h at rt, then quenched with 500 mL ice water. The suspension was filtered and washed with water to give the product (16 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 10.36 (s, 1H), 7.69 (dd, J=6.8 Hz, 2.0 Hz, 2H), 7.64 (dd, J=6.8 Hz, 2.0 Hz, 2H), 7.11 (dd, J=7.2 Hz, 2.0 Hz, 2H), 6.90 (dd, J=6.8 Hz, 2.0 Hz, 2H), 4.38 (t, J=5.2 Hz, 2H), 4.01 (t, J=5.2 Hz, 2H).
Name
(4-(2-chloroethoxy)phenyl)(4-methoxyphenyl)methanone
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
85%

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